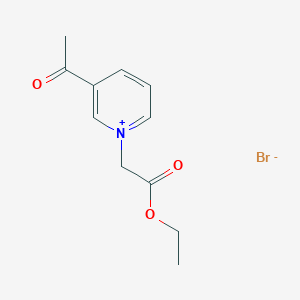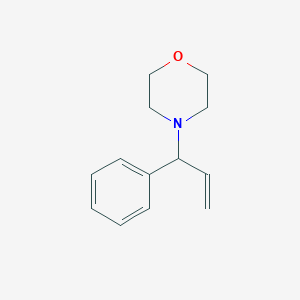
Tetraphylline Pseudoindoxyle
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraphylline Pseudoindoxyle is a member of the pseudoindoxyl class of natural products, which are a unique subset of the oxygenated indole class of alkaloids. These compounds are known for their complex bridged/polycyclic scaffolds and interesting biological profiles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetraphylline Pseudoindoxyle typically involves multiple steps, starting from simpler indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method involves the Heck alkylation of an intermediate ketone enolate . These reactions often require specific catalysts and controlled conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve scalable and modular total synthesis approaches. These methods often use chiral pool-based strategies to ensure the production of enantiomerically pure compounds . The use of biocatalytic processes and microbial cell factories has also been explored for the production of indole derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: Tetraphylline Pseudoindoxyle undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxygenated derivatives, while reduction can produce different hydrogenated forms .
Wissenschaftliche Forschungsanwendungen
Tetraphylline Pseudoindoxyle has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: It is used in studies related to cellular signaling and metabolic pathways.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
Tetraphylline Pseudoindoxyle can be compared with other similar compounds, such as mitragynine pseudoindoxyl and other indole derivatives . These compounds share structural similarities but differ in their biological activities and applications. For example, mitragynine pseudoindoxyl is known for its analgesic properties and interaction with opioid receptors, while this compound has broader applications in chemistry and biology .
Vergleich Mit ähnlichen Verbindungen
- Mitragynine pseudoindoxyl
- Indole-3-acetic acid
- 3-bromoindole
- 5-fluoroindole
Tetraphylline Pseudoindoxyle stands out due to its unique structural features and diverse applications, making it a valuable compound in various scientific fields.
Eigenschaften
CAS-Nummer |
92471-49-3 |
|---|---|
Molekularformel |
C22H26N2O5 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
methyl 6'-methoxy-1-methyl-3'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,2'-1H-indole]-4-carboxylate |
InChI |
InChI=1S/C22H26N2O5/c1-12-16-10-24-7-6-22(19(24)9-15(16)17(11-29-12)21(26)28-3)20(25)14-5-4-13(27-2)8-18(14)23-22/h4-5,8,11-12,15-16,19,23H,6-7,9-10H2,1-3H3 |
InChI-Schlüssel |
XBQWJIHJQVIDFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C(=O)C5=C(N4)C=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


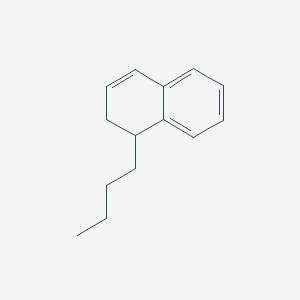
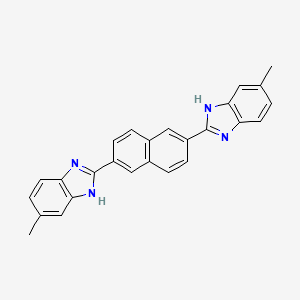
![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol](/img/structure/B14353700.png)
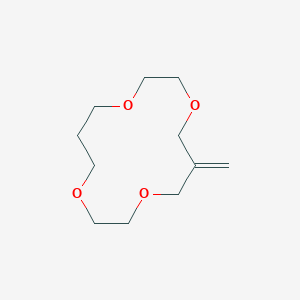
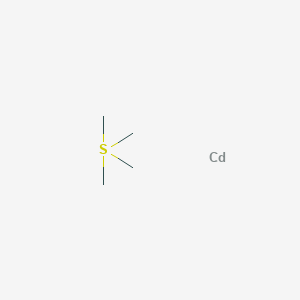

![1-[(2-Hydroxy-1,2-diphenylhydrazinyl)oxy]ethan-1-one](/img/structure/B14353725.png)
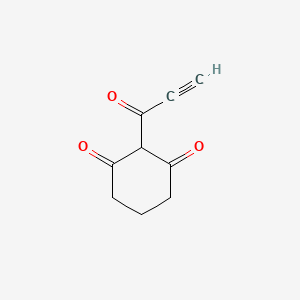

![2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol](/img/structure/B14353738.png)
![1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane](/img/structure/B14353739.png)
![2-(2-nitrobenzo[e][1]benzofuran-1-yl)acetic acid](/img/structure/B14353742.png)
